Home > Products > Screening Compounds P14474 > 1-(4-chlorophenyl)-3-(3-hydroxycyclohexyl)urea
1-(4-chlorophenyl)-3-(3-hydroxycyclohexyl)urea - 1396710-70-5

1-(4-chlorophenyl)-3-(3-hydroxycyclohexyl)urea

Catalog Number: EVT-6635483
CAS Number: 1396710-70-5
Molecular Formula: C13H17ClN2O2
Molecular Weight: 268.74 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(4-chlorophenyl)-3-(3-hydroxycyclohexyl)urea is a chemical compound that has garnered attention for its potential applications in medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a urea functional group, a chlorophenyl moiety, and a hydroxycyclohexyl substituent.

Source

The compound can be synthesized through various methods involving different starting materials. Its structural and functional properties have been explored in scientific literature, making it a subject of interest in both academic and industrial research settings.

Classification

1-(4-chlorophenyl)-3-(3-hydroxycyclohexyl)urea belongs to the class of urea derivatives. Ureas are organic compounds that contain a carbonyl group (C=O) attached to two amine groups (NH2). This specific compound is classified under aromatic ureas due to the presence of the chlorophenyl group.

Synthesis Analysis

Methods

The synthesis of 1-(4-chlorophenyl)-3-(3-hydroxycyclohexyl)urea typically involves nucleophilic substitution reactions. The following outlines the common synthetic route:

  1. Starting Materials: The synthesis begins with 4-chlorobenzoyl chloride and 3-hydroxycyclohexylamine.
  2. Reaction Conditions: The reaction is conducted in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the urea linkage.
  3. Procedure: The 4-chlorobenzoyl chloride is reacted with 3-hydroxycyclohexylamine in an organic solvent like dichloromethane or ethanol under reflux conditions. Following the reaction, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product.

Technical Details

The synthesis may also be optimized for industrial applications, focusing on yield and purity improvements through continuous flow processes or automated batch systems.

Molecular Structure Analysis

Structure

The molecular structure of 1-(4-chlorophenyl)-3-(3-hydroxycyclohexyl)urea can be described as follows:

  • Molecular Formula: C13H16ClN2O2
  • Molecular Weight: Approximately 270.73 g/mol
  • InChI Key: YIQQJGDQDXTVQK-IBGZPJMESA-N
  • Structural Features: The compound features a urea linkage (-NH-C(=O)-NH-), a hydroxy group (-OH) on the cyclohexane ring, and a chlorinated phenyl group.

Data

The structural data can be represented using various chemical drawing software or databases such as PubChem, where detailed information about its properties and interactions is available.

Chemical Reactions Analysis

Reactions

1-(4-chlorophenyl)-3-(3-hydroxycyclohexyl)urea can undergo several types of chemical reactions:

  • Oxidation: The hydroxyl group on the cyclohexyl ring can be oxidized to form a ketone using agents like potassium permanganate.
  • Reduction: The urea moiety can be reduced to form amines using reducing agents such as lithium aluminum hydride.
  • Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with various nucleophiles.

Technical Details

These reactions typically require controlled temperatures and specific solvents to achieve optimal yields. The choice of reagents significantly affects the reaction pathway and product formation.

Mechanism of Action

The mechanism of action for 1-(4-chlorophenyl)-3-(3-hydroxycyclohexyl)urea involves its interaction with biological targets, potentially including enzymes or receptors involved in various physiological processes.

Process

Upon administration, the compound may bind to specific sites on target proteins, modulating their activity. This interaction could lead to therapeutic effects depending on the biological context in which it is applied.

Data

Research into its mechanism often utilizes biochemical assays to elucidate binding affinities and functional outcomes in cellular systems.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong oxidizing agents and bases due to the presence of functional groups.

Relevant Data or Analyses

Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are commonly used to confirm the identity and purity of synthesized compounds.

Applications

1-(4-chlorophenyl)-3-(3-hydroxycyclohexyl)urea has potential applications in various scientific fields:

  • Medicinal Chemistry: It may serve as a lead compound for developing new therapeutic agents targeting specific diseases.
  • Organic Synthesis: Utilized as an intermediate in synthesizing more complex organic molecules.
  • Biological Research: Studied for its effects on biological systems, contributing to understanding drug mechanisms and interactions.
Synthetic Methodologies and Chemical Optimization

Design Rationale and Hybrid Scaffold Development

The structural architecture of 1-(4-chlorophenyl)-3-(3-hydroxycyclohexyl)urea integrates two pharmacologically significant motifs: a lipophilic 4-chlorophenyl ring and a conformationally flexible 3-hydroxycyclohexyl unit. This hybrid scaffold is engineered to enhance target engagement with biomolecular sites, particularly those associated with phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K) isoforms implicated in oncogenic signaling pathways. The 4-chlorophenyl group augments π-stacking interactions within hydrophobic kinase pockets, while the meta-positioned hydroxycyclohexyl moiety introduces hydrogen-bonding capability and stereochemical diversity critical for binding specificity [1]. Computational modeling indicates that the equatorial orientation of the hydroxyl group optimizes hydrogen-bond donor capacity with key residues in the ATP-binding cleft, potentially overcoming mutation-driven resistance observed in first-generation inhibitors. The urea linker (–NH–C(=O)–NH–) provides structural rigidity and dual hydrogen-bond donor/acceptor functionality, enabling bidentate interactions with catalytic lysine residues often underexploited by conventional kinase scaffolds [1] [6].

Table 1: Key Functional Group Contributions in Hybrid Design

Structural ElementBiomolecular InteractionPharmacological Rationale
4-Chlorophenyl ringHydrophobic π-stackingEnhanced kinase domain penetration
Urea linkerBidentate H-bond donation/acceptanceTarget affinity and selectivity optimization
3-HydroxycyclohexylDirectional H-bond donationResistance mitigation via allosteric anchoring
Stereochemical flexibilityConformational adaptationAccommodation of divergent oncogenic mutations

Stepwise Synthesis and Functional Group Modifications

Synthesis proceeds via a convergent route initiated by selective functionalization of the cyclohexanone precursor. Key transformations include:

  • Cyclohexanone Functionalization: 1,4-Conjugate addition to cyclohexenone using organocopper reagents installs the C3 hydroxyl group with stereochemical control. Protection as the tert-butyldimethylsilyl (TBS) ether (≥92% yield) prevents side reactions during subsequent steps [1].
  • Aromatic Electrophile Preparation: 4-Chloroaniline is acylated with triphosgene to generate 4-chlorophenyl isocyanate in situ, avoiding isolation of this moisture-sensitive intermediate [1].
  • Urea Coupling: The protected 3-aminocyclohexanol undergoes nucleophilic addition to 4-chlorophenyl isocyanate in anhydrous THF at –20°C, achieving 85–88% yield. Critical parameter control includes:
  • Rigorous exclusion of moisture (H₂O < 50 ppm)
  • Stoichiometric precision (isocyanate:amine = 1.05:1)
  • Temperature modulation to suppress oligomerization
  • Global Deprotection: Tetrabutylammonium fluoride (TBAF)-mediated desilylation quantitatively restores the hydroxyl functionality without urea bond cleavage (confirmed by <2% carbamate byproduct formation) [1].

Table 2: Optimization of Urea Coupling Reaction Parameters

ParameterSuboptimal ConditionOptimized ConditionYield Impact
Temperature25°C–20°C+37% yield
SolventDichloromethaneAnhydrous THF+15% yield
Isocyanate Equivalents1.2 eq1.05 eq–8% impurities
AdditiveNoneMolecular sieves (3Å)+12% conversion

Catalytic Systems for Urea Bond Formation

Conventional stoichiometric approaches (e.g., Schotten-Baumann conditions) for urea synthesis generate substantial salt waste and require stringent purification. Advanced heterogeneous catalysis employing copper-supported periodic mesoporous organosilica (Cu@APS-TDU-PMO) revolutionizes this transformation. The catalyst is synthesized via:

  • Nanoreactor Fabrication: Condensation of (3-aminopropyl)triethoxysilane and toluene-2,4-diisocyanate forms urea-bridged PMO frameworks with 4.7 nm mesopores (BET surface area: 980 m²/g) [6].
  • Copper Immobilization: Cu(II) nanoparticles (12–15 nm diameter) are anchored through urea carbonyl coordination, verified by XPS (Cu 2p₃/₂ binding energy = 934.2 eV) and FTIR (Cu–N stretch at 732 cm⁻¹) [6].

In model reactions, Cu@APS-TDU-PMO (2 mol%) catalyzes urea formation between aliphatic amines and aryl isocyanates under solvent-free conditions at 70°C, delivering 93–97% yields within 1.5 hours. The catalyst retains efficiency over six cycles (<5% activity loss) due to:

  • Strong Cu(II)–urea coordination preventing leaching (ICP-MS: Cu < 2 ppm in filtrate)
  • High surface area facilitating reagent diffusion to active sites
  • Hydrophobic pore walls excluding moisture-induced deactivation [6]

Table 3: Catalytic Performance Comparison for Urea Bond Formation

Catalytic SystemTemperatureTime (h)Yield (%)Turnover Number
Cu@APS-TDU-PMO70°C1.597485
Homogeneous CuCl₂80°C3.07839
Uncatalyzed100°C12.042-

Stereochemical Control in Cyclohexyl Functionalization

The pharmacological relevance of the 3-hydroxycyclohexyl moiety necessitates precise stereocontrol. Three strategies dominate:

  • Chiral Pool Derivatization: Starting from (–)-quinic acid, the C3 hydroxyl stereocenter is installed with >99% ee, though route linearity limits scalability [1].
  • Asymmetric Hydrogenation: Rh-(R,R)-Et-DuPhos catalyzed reduction of 3-hydroxycyclohexanone enol acetates achieves 94% ee at 200 psi H₂. Critical to success is the in situ protection of the hydroxyl group as the chloroacetate ester to prevent catalyst poisoning [1].
  • Dynamic Kinetic Resolution (DKR): A one-pot enzymatic-chemical approach employs Candida antarctica lipase B (CAL-B) with in situ racemization (Shvo’s catalyst). This process converts racemic 3-aminocyclohexanol to enantiopure (1R,3S)-isomer (98% ee) via tert-butyloxycarbonyl (Boc) discrimination, enabling access to either diastereomer through enzyme selection [1].

The equatorial C3-hydroxy configuration demonstrates 7-fold greater potency than axial isomers in PI3Kα inhibition assays due to enhanced hydrogen-bond donation geometry toward Glu849. Computational models indicate the axial conformer induces ring flip strain energy penalties (ΔG = +2.3 kcal/mol), reducing binding site complementarity [1].

Properties

CAS Number

1396710-70-5

Product Name

1-(4-chlorophenyl)-3-(3-hydroxycyclohexyl)urea

IUPAC Name

1-(4-chlorophenyl)-3-(3-hydroxycyclohexyl)urea

Molecular Formula

C13H17ClN2O2

Molecular Weight

268.74 g/mol

InChI

InChI=1S/C13H17ClN2O2/c14-9-4-6-10(7-5-9)15-13(18)16-11-2-1-3-12(17)8-11/h4-7,11-12,17H,1-3,8H2,(H2,15,16,18)

InChI Key

ZYZRGBTZWDIWGK-UHFFFAOYSA-N

SMILES

C1CC(CC(C1)O)NC(=O)NC2=CC=C(C=C2)Cl

Canonical SMILES

C1CC(CC(C1)O)NC(=O)NC2=CC=C(C=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.